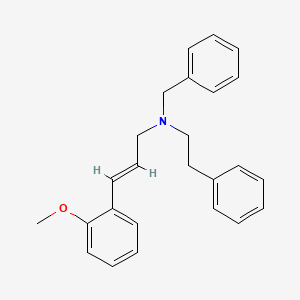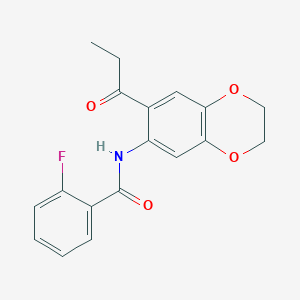
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol is not fully understood, but research has suggested that the compound may act by inhibiting the aggregation of amyloid-beta peptides, reducing oxidative stress, and modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit a wide range of biochemical and physiological effects. Research has shown that the compound can inhibit the aggregation of amyloid-beta peptides, reduce oxidative stress, and modulate the activity of neurotransmitters in the brain. Additionally, 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit anti-inflammatory properties, which could be beneficial in the treatment of a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in lab experiments is that the compound has been extensively studied and has a well-understood mechanism of action. Additionally, the compound is relatively easy to synthesize and is readily available. However, one limitation of using 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in lab experiments is that the compound has not yet been tested in clinical trials, so its potential therapeutic applications are not fully understood.
Direcciones Futuras
There are several future directions for research on 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol. One potential area of focus is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in humans.
Métodos De Síntesis
The synthesis of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol can be achieved through a variety of methods, including the reaction of 2-methylphenylhydrazine with 6-methylpyridazine-3-carbaldehyde, followed by the addition of pyrrolidine and subsequent reduction. Other methods for synthesizing 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol include the reaction of 2-methylphenylhydrazine with 6-methylpyridazine-3-carboxylic acid, followed by the addition of pyrrolidine and subsequent reduction.
Aplicaciones Científicas De Investigación
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-4-6-14(12)16(20)9-10-19(11-16)15-8-7-13(2)17-18-15/h3-8,20H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPCVGOMFBNFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(C2)(C3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)


![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)

![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)